Cas no 1212937-29-5 ((1S)-1-(2-chloro-6-methylpyridin-3-yl)ethan-1-amine)

(1S)-1-(2-クロロ-6-メチルピリジン-3-イル)エタン-1-アミンは、キラルなピリジン誘導体であり、有機合成や医薬品中間体として重要な化合物です。その立体特異的な構造により、生体分子との選択的な相互作用が可能で、薬理活性の最適化に寄与します。2位の塩素原子と6位のメチル基が電子効果と立体障害を調整し、反応性を精密に制御できる点が特徴です。光学活性なアミン部位は不斉合成の構築ブロックとして有用で、農薬や医薬品の開発において高効率なプロセス実現に貢献します。高い純度と安定性を備え、複雑な分子設計における信頼性の高い原料として利用されています。

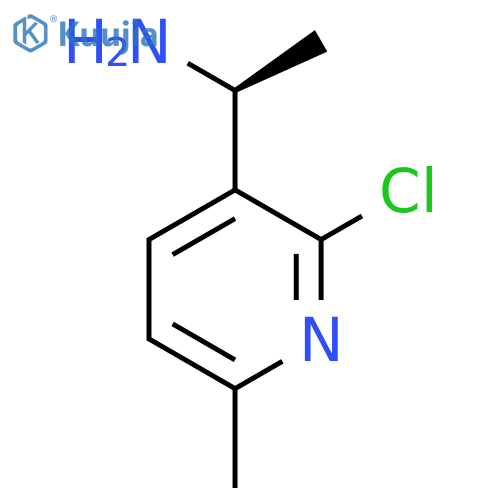

1212937-29-5 structure

商品名:(1S)-1-(2-chloro-6-methylpyridin-3-yl)ethan-1-amine

(1S)-1-(2-chloro-6-methylpyridin-3-yl)ethan-1-amine 化学的及び物理的性質

名前と識別子

-

- (1S)-1-(2-chloro-6-methylpyridin-3-yl)ethan-1-amine

- EN300-1966696

- 1212937-29-5

-

- インチ: 1S/C8H11ClN2/c1-5-3-4-7(6(2)10)8(9)11-5/h3-4,6H,10H2,1-2H3/t6-/m0/s1

- InChIKey: WYMKISHZVJCBNB-LURJTMIESA-N

- ほほえんだ: ClC1C(=CC=C(C)N=1)[C@H](C)N

計算された属性

- せいみつぶんしりょう: 170.0610761g/mol

- どういたいしつりょう: 170.0610761g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 129

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 38.9Ų

(1S)-1-(2-chloro-6-methylpyridin-3-yl)ethan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1966696-10.0g |

(1S)-1-(2-chloro-6-methylpyridin-3-yl)ethan-1-amine |

1212937-29-5 | 10g |

$5897.0 | 2023-05-31 | ||

| Enamine | EN300-1966696-5g |

(1S)-1-(2-chloro-6-methylpyridin-3-yl)ethan-1-amine |

1212937-29-5 | 5g |

$3977.0 | 2023-09-16 | ||

| Enamine | EN300-1966696-1g |

(1S)-1-(2-chloro-6-methylpyridin-3-yl)ethan-1-amine |

1212937-29-5 | 1g |

$1371.0 | 2023-09-16 | ||

| Enamine | EN300-1966696-10g |

(1S)-1-(2-chloro-6-methylpyridin-3-yl)ethan-1-amine |

1212937-29-5 | 10g |

$5897.0 | 2023-09-16 | ||

| Enamine | EN300-1966696-2.5g |

(1S)-1-(2-chloro-6-methylpyridin-3-yl)ethan-1-amine |

1212937-29-5 | 2.5g |

$2688.0 | 2023-09-16 | ||

| Enamine | EN300-1966696-1.0g |

(1S)-1-(2-chloro-6-methylpyridin-3-yl)ethan-1-amine |

1212937-29-5 | 1g |

$1371.0 | 2023-05-31 | ||

| Enamine | EN300-1966696-0.1g |

(1S)-1-(2-chloro-6-methylpyridin-3-yl)ethan-1-amine |

1212937-29-5 | 0.1g |

$1207.0 | 2023-09-16 | ||

| Enamine | EN300-1966696-5.0g |

(1S)-1-(2-chloro-6-methylpyridin-3-yl)ethan-1-amine |

1212937-29-5 | 5g |

$3977.0 | 2023-05-31 | ||

| Enamine | EN300-1966696-0.25g |

(1S)-1-(2-chloro-6-methylpyridin-3-yl)ethan-1-amine |

1212937-29-5 | 0.25g |

$1262.0 | 2023-09-16 | ||

| Enamine | EN300-1966696-0.5g |

(1S)-1-(2-chloro-6-methylpyridin-3-yl)ethan-1-amine |

1212937-29-5 | 0.5g |

$1316.0 | 2023-09-16 |

(1S)-1-(2-chloro-6-methylpyridin-3-yl)ethan-1-amine 関連文献

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

-

2. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

-

3. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820

-

Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926

1212937-29-5 ((1S)-1-(2-chloro-6-methylpyridin-3-yl)ethan-1-amine) 関連製品

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量